

On-Target Activity of NCGC607: A Comparative Guide to Glucocerebrosidase Modulation

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Compound of Interest

Compound Name: *Glucocerebrosidase-IN-2*

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This guide provides a comprehensive analysis of the on-target activity of the glucocerebrosidase (GCase) chaperone, NCGC607, and compares its performance with other therapeutic alternatives. Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, lead to Gaucher disease and are a significant risk factor for Parkinson's disease. Enhancing GCase activity is a promising therapeutic strategy for these conditions. This document details the efficacy of NCGC607 and contrasts it with other GCase modulators, Ambroxol and Isofagomine, as well as a glucosylceramide synthase (GCS) inhibitor, Venglustat.

Comparative Analysis of Glucocerebrosidase Modulators

Small molecule chaperones and inhibitors that enhance the activity of mutant GCase represent a key therapeutic avenue. NCGC607 is a non-inhibitory chaperone that promotes the proper folding and trafficking of GCase to the lysosome. Ambroxol, a widely used mucolytic, also functions as a pharmacological chaperone for GCase. In contrast, Isofagomine is a competitive inhibitor of GCase that can also act as a chaperone at low concentrations. An alternative

therapeutic approach is to reduce the substrate of GCase by inhibiting glucosylceramide synthase (GCS) with molecules like Venglustat.

The following table summarizes the quantitative on-target activity of these compounds.

Compound	Target	Mechanism of Action	On-Target Potency	Cellular Activity (Fold Increase in GCCase Activity)
NCGC607	Glucocerebrosidase (GCCase)	Non-inhibitory Chaperone	Not Applicable (non-inhibitory)	1.3-fold in Gaucher patient macrophages[1][2]; 1.4-fold in N370S/L444P Gaucher macrophages[1]; 1.5-fold in GBA-PD (N370S) macrophages[1][2]; 1.8 to 2-fold in Gaucher iPSC-derived neurons[3][4]; 40-fold in type 2 Gaucher iPSC-derived neurons[3][4]
Ambroxol	Glucocerebrosidase (GCCase)	Pharmacological Chaperone	Not Applicable (chaperone)	~3.3-fold in Gaucher patient macrophages[5][6]; ~3.5-fold in GBA-PD patient macrophages[5][6]
Isofagomine (Afevogstat)	Glucocerebrosidase (GCCase)	Competitive Inhibitor / Chaperone	IC50: 5 nM (pH 7.2), 30 nM (pH 5.2)[7]; Ki: ~30 nM[8]	1.3-fold in L444P Gaucher fibroblasts[9]; 2.4 to 3.0-fold in N370S Gaucher fibroblasts[10];

~3.5-fold in
L444P Gaucher
lymphoblasts[9]

Venglustat (GZ/SAR402671)	Glucosylceramid e Synthase (GCS)	Inhibitor	IC50: 3.6 nM and 5.9 nM for potent analogs[11]	Reduces plasma glucosylceramide (GL-1) levels in a dose-dependent manner[12]
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Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol is used to measure the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Materials:

- Cell lysates
- Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.[13][14]
- Substrate: 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG).[13][14]
- Stop Buffer: 1M Glycine, pH 12.5.[13]
- Black 96-well plates.
- Fluorescence plate reader.

Procedure:

- Prepare cell lysates from cultured cells (e.g., patient-derived fibroblasts or macrophages).
- In a black 96-well plate, add cell lysate to each well.

- For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., Conduritol B Epoxide, a known GCase inhibitor, for control) or DMSO as a vehicle control.[13]
- Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.[13][14]
- Stop the reaction by adding the Stop Buffer to each well.
- Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~460 nm.[13]
- GCase activity is calculated based on a standard curve of 4-methylumbelliferone (4-MU) and normalized to the total protein concentration in the cell lysate. The activity is typically expressed as pmol of 4-MU released per milligram of protein per minute.[13]

Glucosylceramide Synthase (GCS) Activity Assay

This protocol measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide to glucosylceramide.

Materials:

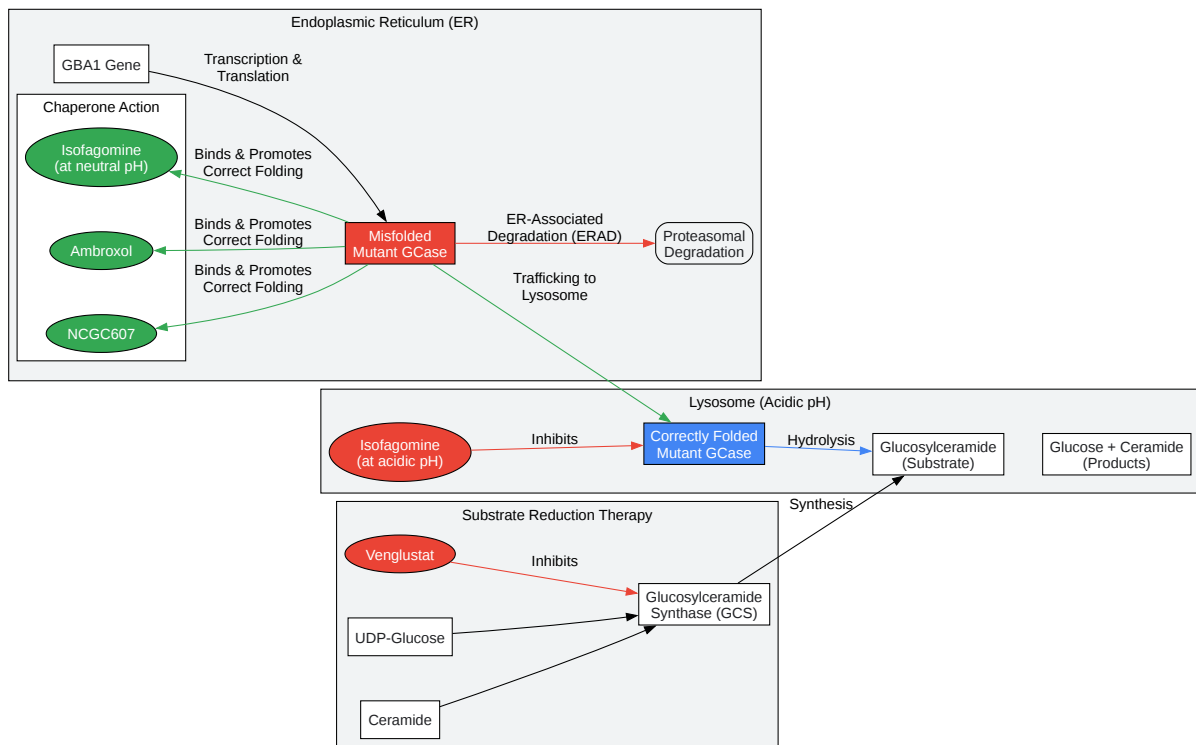
- Cell lysates (e.g., from MDCK cells).[15]
- Reaction Buffer: 100 mM Tris buffer (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, 1 mM EGTA, 2 mM NAD.[15]
- Substrates: UDP-glucose and C6-NBD-Ceramide.[15]
- DOPC and sulfatide.[15]
- Acetonitrile.
- Internal Standard (e.g., tolbutamide).
- LC-MS/MS system.

Procedure:

- Incubate cell lysate with the reaction buffer containing UDP-glucose, C6-NBD-Ceramide, DOPC, and sulfatide at 37°C for 1 hour.[15]
- Stop the reaction by adding an equal volume of acetonitrile.
- Add the internal standard and centrifuge the mixture.
- Mix the supernatant with water before analysis.
- Quantify the amount of NBD-Glucosylceramide produced using an LC-MS/MS system.[15]

Visualizing the Mechanisms of Action

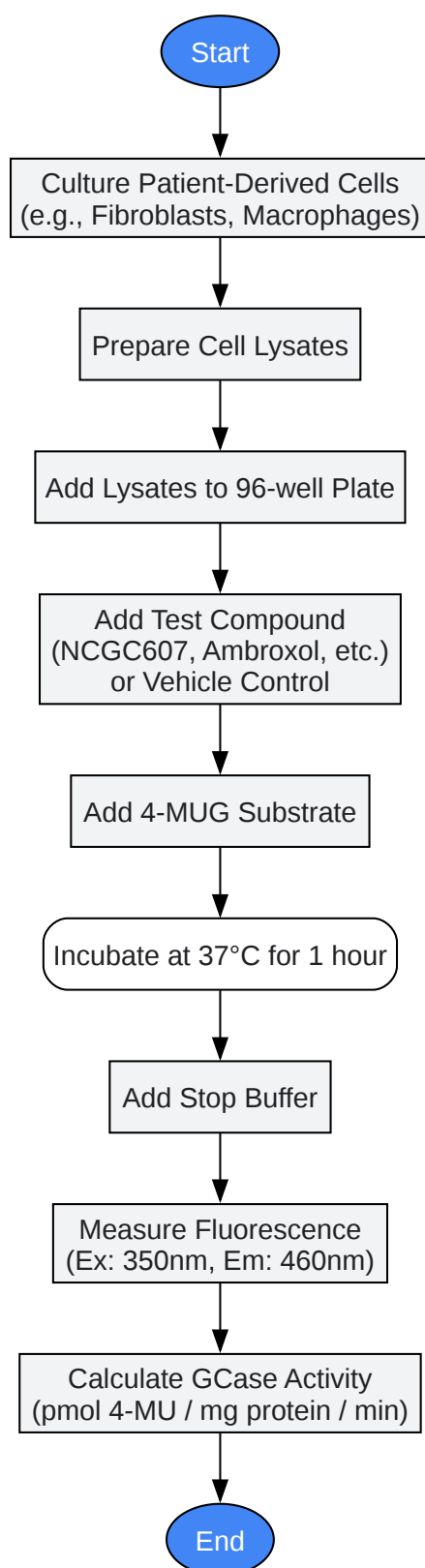
To illustrate the distinct mechanisms of GCCase chaperones/inhibitors and GCS inhibitors, the following diagrams depict the relevant biological pathway and experimental workflow.



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Caption: Mechanism of action for GCase chaperones and a GCS inhibitor.

The diagram above illustrates how GCase chaperones like NCGC607 and Ambroxol, and the competitive inhibitor Isofagomine, act within the endoplasmic reticulum to promote the correct folding of mutant GCase, thereby preventing its degradation and facilitating its transport to the lysosome. In the acidic environment of the lysosome, the properly folded GCase can then hydrolyze its substrate, glucosylceramide. Isofagomine can also inhibit GCase activity in the lysosome. In contrast, Venglustat acts earlier in the pathway by inhibiting glucosylceramide synthase (GCS), thus reducing the amount of substrate that reaches the lysosome.



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Caption: Experimental workflow for the GCase activity assay.

This workflow outlines the key steps in determining the effect of a compound on GCase activity. It begins with the culture of relevant cells, followed by lysate preparation and incubation with the test compound and the fluorescent substrate 4-MUG. The reaction is then stopped, and the fluorescence is measured to quantify the amount of product formed, which is directly proportional to the GCase activity.

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